molecular formula C15H21ClO3 B14015638 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate CAS No. 5436-97-5

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate

Cat. No.: B14015638
CAS No.: 5436-97-5
M. Wt: 284.78 g/mol
InChI Key: OVKJZUVERCWXDR-UHFFFAOYSA-N
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Description

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate typically involves the reaction of 1-(4-Butan-2-ylphenoxy)propan-2-ol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-efficiency.

Chemical Reactions Analysis

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 1-(4-Butan-2-ylphenoxy)propan-2-ol and chloroacetic acid.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: It may be used in studies involving enzyme inhibition or as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate can be compared with similar compounds such as:

  • 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate
  • 1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo.

Properties

CAS No.

5436-97-5

Molecular Formula

C15H21ClO3

Molecular Weight

284.78 g/mol

IUPAC Name

1-(4-butan-2-ylphenoxy)propan-2-yl 2-chloroacetate

InChI

InChI=1S/C15H21ClO3/c1-4-11(2)13-5-7-14(8-6-13)18-10-12(3)19-15(17)9-16/h5-8,11-12H,4,9-10H2,1-3H3

InChI Key

OVKJZUVERCWXDR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)CCl

Origin of Product

United States

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